3,4-Di-O-acetyl-d-arabinal

Beschreibung

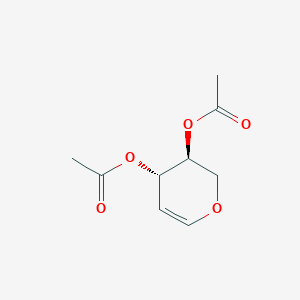

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-Di-O-acetyl-d-arabinal chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,4-Di-O-acetyl-d-arabinal, a key synthetic intermediate in carbohydrate chemistry and drug discovery.

Chemical Identity and Structure

3,4-Di-O-acetyl-d-arabinal, a derivative of the five-carbon sugar arabinose, belongs to the glycal class of unsaturated carbohydrates. Glycals are valuable building blocks in the synthesis of a wide array of biologically significant molecules, including oligosaccharides, C-glycosides, and natural products.[1] The presence of the endocyclic double bond and acetyl protecting groups makes it a versatile synthon for various addition and rearrangement reactions.

The fundamental structure of this compound is based on a dihydropyran ring. Its systematic IUPAC name is 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-pent-1-enitol.[2]

Caption: 2D structure of 3,4-Di-O-acetyl-d-arabinal.

Chemical and Physical Properties

The key physicochemical properties of 3,4-Di-O-acetyl-d-arabinal are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 3945-17-3 | [1] |

| Molecular Formula | C₉H₁₂O₅ | [1][3] |

| Molecular Weight | 200.19 g/mol | [1][3] |

| IUPAC Name | 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-pent-1-enitol | [2] |

| SMILES | CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C | [3] |

| InChI Key | OWKCFBYWQGPLSJ-DTWKUNHWSA-N | [2] |

| Density | ~1 g/cm³ | [1] |

| Physical Form | Data not available; related compounds are liquids or low-melting solids. | |

| Melting Point | Data not available. For reference, 3,4,6-Tri-O-acetyl-D-glucal melts at 53-55 °C. | [4] |

| Boiling Point | Data not available. For reference, 3,4-Di-O-acetyl-6-deoxy-L-glucal boils at 68-69 °C at 0.06 mmHg. | |

| Storage Temperature | Refrigerated (2°C - 8°C) | [1] |

Experimental Protocols: Synthesis and Purification

Representative Synthesis Protocol

This protocol describes the synthesis of 3,4-Di-O-acetyl-d-arabinal from its corresponding per-O-acetylated arabinopyranosyl bromide precursor.

Materials:

-

2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide

-

Zinc nanoparticles or activated zinc dust

-

Acetic acid

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (200-300 mesh) for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide (1.0 mmol).

-

Solvent Addition: Dissolve the starting material in anhydrous THF (4 mL).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. With vigorous stirring, add zinc nanoparticles (2.0 mmol) followed by the dropwise addition of acetic acid (0.4 mL).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the mobile phase.[5]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture to remove zinc residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to yield the pure 3,4-Di-O-acetyl-d-arabinal.[5]

Caption: A typical experimental workflow for the synthesis of 3,4-Di-O-acetyl-d-arabinal.

Spectroscopic and Analytical Data

Characterization of 3,4-Di-O-acetyl-d-arabinal is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific published spectrum for this compound is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the vinyl protons of the glycal double bond between 6.0 and 7.0 ppm. The protons on the acetylated carbons (H-3 and H-4) would appear further upfield, and the two acetyl methyl groups would present as sharp singlets around 2.0-2.2 ppm.

-

¹³C NMR: The carbon spectrum would show signals for the two carbonyl carbons of the acetyl groups around 170 ppm. The olefinic carbons would be expected in the 100-150 ppm range, with the remaining ring carbons appearing between 60 and 80 ppm. The methyl carbons of the acetyl groups would be found around 21 ppm.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular formula C₉H₁₂O₅. The calculated exact mass is 200.0685 Da.[3]

Applications in Research and Development

3,4-Di-O-acetyl-d-arabinal serves as an important intermediate in the synthesis of various complex molecules.[1] Its utility stems from the ability to functionalize the double bond through reactions such as:

-

Electrophilic Additions: Introduction of halogens, azides, and other functional groups across the double bond.

-

Ferrier Rearrangement: A Lewis acid-catalyzed reaction with nucleophiles to form 2,3-unsaturated glycosides.

-

Cycloadditions: Participation in Diels-Alder and other cycloaddition reactions to form complex carbocyclic structures.

These transformations open pathways to the synthesis of modified nucleosides, complex oligosaccharides, and various natural product analogues for drug discovery and development.

Signaling Pathways

Currently, there is no scientific literature that describes a direct role for 3,4-Di-O-acetyl-d-arabinal in biological signaling pathways. Its primary role is that of a synthetic intermediate used to construct larger, biologically active molecules. The biological activities of its downstream products are diverse and depend on the final molecular structure.

References

Synthesis of 3,4-Di-O-acetyl-d-arabinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 3,4-Di-O-acetyl-d-arabinal, a valuable chiral building block in medicinal chemistry and organic synthesis. The following sections provide a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data compiled from analogous reactions in carbohydrate chemistry.

Overview of the Synthetic Pathway

The synthesis of 3,4-Di-O-acetyl-d-arabinal commences with the readily available monosaccharide, D-arabinose. The overall strategy involves a three-step process:

-

Peracetylation of D-arabinose: The hydroxyl groups of D-arabinose are protected by acetylation to yield tri-O-acetyl-D-arabinose.

-

Formation of the Glycosyl Halide: The peracetylated arabinose is converted to the more reactive tri-O-acetyl-D-arabinosyl bromide.

-

Reductive Elimination and Acetylation: The glycosyl bromide undergoes a zinc-mediated reductive elimination to form the glycal, D-arabinal, which is subsequently acetylated to afford the final product, 3,4-Di-O-acetyl-d-arabinal.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on established procedures for similar carbohydrate transformations.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Peracetylation of D-arabinose | Acetic anhydride, Pyridine | - | 0 to RT | 12 | ~90 |

| 2 | Bromination of Tri-O-acetyl-D-arabinose | HBr (33% in acetic acid) | Dichloromethane | 0 to RT | 2 | ~80 |

| 3 | Reductive Elimination & Acetylation | Zinc powder, Acetic acid, Acetic anhydride, Pyridine | Acetonitrile | 0 to RT | 4 | ~70 |

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetra-O-acetyl-D-arabinopyranose

Protocol:

-

To a stirred solution of D-arabinose (1.0 eq) in pyridine (5.0 eq) at 0 °C, add acetic anhydride (5.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The reaction is quenched by the slow addition of ice-cold water.

-

The mixture is then extracted with ethyl acetate.

-

The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield tri-O-acetyl-D-arabinose as a syrup.

Step 2: Synthesis of 2,3,4-Tri-O-acetyl-α-D-arabinosyl bromide

Protocol:

-

The crude tri-O-acetyl-D-arabinose (1.0 eq) is dissolved in dichloromethane.

-

The solution is cooled to 0 °C, and a 33% solution of hydrogen bromide in acetic acid (1.2 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then diluted with dichloromethane and washed with ice-cold water and saturated aqueous NaHCO₃.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude tri-O-acetyl-D-arabinosyl bromide is used in the next step without further purification.

Step 3: Synthesis of 3,4-Di-O-acetyl-d-arabinal

Protocol:

-

To a suspension of activated zinc powder (3.0 eq) in a mixture of acetonitrile and acetic acid (1:1), add a solution of the crude tri-O-acetyl-D-arabinosyl bromide (1.0 eq) in acetonitrile at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred vigorously at room temperature for 2 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in pyridine, and acetic anhydride (1.5 eq) is added at 0 °C.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (ethyl acetate/hexane as eluent) to afford 3,4-Di-O-acetyl-d-arabinal.

Mandatory Visualizations

Caption: Overall synthesis pathway for 3,4-Di-O-acetyl-d-arabinal.

Caption: Detailed experimental workflow for the synthesis.

A Technical Guide to 3,4-Di-O-acetyl-D-arabinal: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-acetyl-D-arabinal is a valuable synthetic intermediate in carbohydrate chemistry, belonging to the class of compounds known as glycals. Glycals are cyclic enol ethers derived from sugars, characterized by a double bond between carbons 1 and 2 of the pyranose ring. This feature makes them versatile building blocks for the synthesis of a wide array of carbohydrate derivatives and other complex molecules. Their utility is particularly pronounced in the synthesis of 2-deoxy-sugars and nucleoside analogues, many of which exhibit significant biological activity, including antiviral and antitumoral properties.[1][2][3] This guide provides an in-depth overview of 3,4-Di-O-acetyl-D-arabinal, covering its chemical identity, physicochemical properties, a detailed synthesis protocol, and its role in synthetic workflows.

Chemical Identity and Properties

The nomenclature of 3,4-Di-O-acetyl-D-arabinal can be presented in two primary ways. The systematic IUPAC name, based on carbohydrate nomenclature, is 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-pent-1-enitol [4]. Alternatively, it can be named as [(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate under standard organic nomenclature rules[5].

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 3,4-Di-O-acetyl-D-arabinal

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₁₂O₅ | [5][6][7][8] |

| Molecular Weight | 200.19 g/mol | [5][6][7][8] |

| Physical Form | Colourless to yellow liquid | [6] |

| Storage Conditions | 2°C to 8°C (Refrigerated) |[4][7] |

Note: Spectroscopic data such as 1H and 13C NMR are crucial for the characterization of this compound. However, specific, experimentally-derived spectral data for 3,4-Di-O-acetyl-D-arabinal were not available in the public resources accessed.

Synthesis of 3,4-Di-O-acetyl-D-arabinal

The synthesis of 3,4-Di-O-acetyl-D-arabinal is typically achieved through a multi-step process starting from the readily available monosaccharide, D-arabinose. The general synthetic strategy involves the per-O-acetylation of the sugar, followed by the introduction of a leaving group (typically a bromide) at the anomeric carbon, and finally, a reductive elimination to form the glycal double bond.

Synthetic Workflow

The logical workflow for the preparation of 3,4-Di-O-acetyl-D-arabinal from D-arabinose is depicted below. This process involves three main stages: peracetylation, bromination, and reductive elimination.

Caption: Synthetic pathway from D-arabinose to 3,4-Di-O-acetyl-D-arabinal.

Experimental Protocol: Synthesis via Reductive Elimination

The following protocol is a general method for the synthesis of glycals from their corresponding glycopyranosyl bromides, adapted for the preparation of 3,4-Di-O-acetyl-D-arabinal[7]. The starting material, 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide, can be synthesized from D-arabinose by acetylation followed by treatment with hydrobromic acid in acetic acid[1].

Materials and Reagents:

-

2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl bromide

-

Zinc nanoparticles

-

Acetic Acid (AcOH), glacial

-

Triethylamine hydrochloride (Et₃N·HCl) or Sodium Acetate (NaOAc)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (200-300 mesh) for column chromatography

Procedure:

-

Dissolve the starting glycopyranosyl bromide (1.0 mmol) in anhydrous tetrahydrofuran (4 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add triethylamine hydrochloride (6.0 mmol) or sodium acetate, followed by acetic acid (0.4 mL) and zinc nanoparticles (2.0 mmol).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether as eluent) to yield the pure 3,4-Di-O-acetyl-D-arabinal.

Table 2: Summary of Reagents for Reductive Elimination

| Reagent | Molar Equivalent (relative to bromide) | Purpose |

|---|---|---|

| 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl Bromide | 1.0 | Starting Material |

| Zinc Nanoparticles | 2.0 | Reducing Agent |

| Acetic Acid | ~17 (0.4 mL) | Proton Source |

| Triethylamine HCl or Sodium Acetate | 6.0 | Additive/Buffer |

| Tetrahydrofuran (THF) | - | Solvent |

Applications in Drug Development

3,4-Di-O-acetyl-D-arabinal serves as a key precursor in the synthesis of various biologically important molecules. Its primary application lies in its conversion to other synthons or its direct use in glycosylation reactions.

-

Synthesis of Nucleoside Analogues: Glycals are widely used to synthesize C-nucleosides and other modified nucleosides, which are a cornerstone of antiviral and anticancer chemotherapy[1][2]. The double bond in the glycal allows for electrophilic additions, enabling the introduction of various functionalities and the formation of the crucial C-C or C-N bond between the sugar moiety and a nucleobase mimic.

-

Ferrier Rearrangement: This compound can undergo the Ferrier rearrangement, a Lewis acid-catalyzed reaction with a nucleophile (like an alcohol) that results in the formation of 2,3-unsaturated glycosides. This reaction is a powerful tool for creating novel glycosidic linkages.

The synthetic versatility of 3,4-Di-O-acetyl-D-arabinal makes it an important compound for medicinal chemists and researchers in drug discovery, providing a gateway to novel therapeutic agents.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3,4-Di-O-acetyl-d-arabinal | C9H12O5 | CID 8030588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. csustan.edu [csustan.edu]

An In-depth Technical Guide to 3,4-Di-O-acetyl-d-arabinal for Researchers and Drug Development Professionals

Introduction

3,4-Di-O-acetyl-d-arabinal is a protected glycal, a class of unsaturated carbohydrates that serve as versatile building blocks in modern organic synthesis. Its unique structural features, including the presence of acetyl protecting groups and a double bond within the pyranose ring, make it a valuable intermediate for the synthesis of a wide array of complex carbohydrates, nucleoside analogues, and other biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3,4-Di-O-acetyl-d-arabinal, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Molecular Properties and Formula

The fundamental chemical and physical properties of 3,4-Di-O-acetyl-d-arabinal are summarized in the table below. These data are essential for reaction planning, characterization, and dosage calculations in synthetic and biological studies.

| Property | Value |

| Molecular Formula | C₉H₁₂O₅[1] |

| Molecular Weight | 200.19 g/mol [1] |

| IUPAC Name | [(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate[1] |

| CAS Number | 3945-17-3 |

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis of 3,4-Di-O-acetyl-d-arabinal and its subsequent use in a key glycosylation reaction.

Synthesis of 3,4-Di-O-acetyl-d-arabinal

While a specific detailed protocol for the synthesis of the d-arabinal variant was not found in the immediate literature, a highly analogous and efficient method for its enantiomer, 3,4-Di-O-acetyl-L-rhamnal, has been reported. This procedure, which involves the reductive elimination of a peracetylated glycosyl bromide, can be adapted for the synthesis of 3,4-Di-O-acetyl-d-arabinal from the readily available precursor, 2,3,4-tri-O-acetyl-d-arabinosyl bromide. The described method is advantageous due to its high yield, mild reaction conditions, and simple work-up procedure[2].

Materials:

-

2,3,4-Tri-O-acetyl-d-arabinosyl bromide

-

Zinc powder (activated)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Ethyl acetate or Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of 2,3,4-tri-O-acetyl-d-arabinosyl bromide in ethyl acetate or acetone, add activated zinc powder and a solution of sodium dihydrogen phosphate in water.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture through a pad of celite to remove the zinc powder and wash the pad with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,4-Di-O-acetyl-d-arabinal.

Application in Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides

3,4-Di-O-acetyl-d-arabinal is a key substrate in the Ferrier rearrangement, a powerful reaction for the synthesis of 2,3-unsaturated glycosides. These products are valuable intermediates in the synthesis of various biologically active compounds.

Materials:

-

3,4-Di-O-acetyl-d-arabinal

-

An alcohol (R-OH) as the glycosyl acceptor

-

A Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 3,4-Di-O-acetyl-d-arabinal and the alcohol (1.2-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2-2.0 equivalents) to the stirred solution.

-

Allow the reaction to proceed at 0°C or room temperature while monitoring its progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2,3-unsaturated glycoside.

Visualizations of Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of 3,4-Di-O-acetyl-d-arabinal and its application in the Ferrier rearrangement.

Biological Relevance and Applications in Drug Development

While specific signaling pathways directly involving 3,4-Di-O-acetyl-d-arabinal are not extensively documented, its importance lies in its role as a precursor to molecules with significant biological activity. Acetylated sugars, in general, play crucial roles in various biological processes, and the ability to synthesize modified carbohydrates is of paramount importance in drug discovery.

The synthesis of nucleoside analogues is a prominent application of intermediates like 3,4-Di-O-acetyl-d-arabinal. Nucleoside analogues are a cornerstone of antiviral and anticancer therapies, and the ability to create novel structures with modified sugar moieties is a key strategy in the development of new therapeutic agents. The 2,3-unsaturated glycosides produced via the Ferrier rearrangement can be further manipulated to introduce diverse functionalities, leading to the generation of libraries of novel compounds for biological screening.

Conclusion

3,4-Di-O-acetyl-d-arabinal is a valuable and versatile synthetic intermediate in carbohydrate chemistry. Its well-defined structure and reactivity make it an essential tool for researchers and professionals in drug development. The methodologies outlined in this guide provide a foundation for the synthesis and application of this compound in the creation of complex and biologically relevant molecules. Further exploration of its utility in the synthesis of novel therapeutic agents is a promising avenue for future research.

References

The Discovery and Enduring Significance of Arabinal Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of arabinal derivatives. These unsaturated carbohydrates, first identified in the early 20th century, have emerged as crucial components in the study of glycobiology, particularly in the context of mycobacterial cell wall architecture. This document details the historical milestones in their synthesis, presents key physicochemical and biological activity data in a structured format, and provides in-depth experimental protocols for their preparation and characterization. Furthermore, it visually elucidates the intricate biosynthetic pathway of arabinogalactan, a major cell wall component of Mycobacterium tuberculosis rich in arabinofuranosyl residues, offering insights for the development of novel therapeutics.

Introduction

Arabinal and its derivatives are a class of glycal, which are cyclic enol ether derivatives of sugars characterized by a double bond between the first and second carbon atoms of the ring. The parent compound, arabinal, is derived from the pentose sugar arabinose. While L-arabinose is the more common isomer found in nature, often as a component of biopolymers like hemicellulose and pectin, both D- and L-arabinal and their derivatives have garnered significant attention in synthetic and medicinal chemistry.

The primary impetus for the extensive study of arabinal derivatives stems from their prevalence in the cell walls of pathogenic mycobacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis. Arabinofuranosyl residues are key building blocks of two essential mycobacterial cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). The unique furanose (five-membered ring) conformation of these arabinose units, as opposed to the more common pyranose (six-membered ring) form, presents a unique target for antimicrobial drug development. Consequently, the synthesis of arabinal derivatives has been a critical endeavor to access molecular probes, enzyme substrates, and potential inhibitors of the enzymes involved in mycobacterial cell wall biosynthesis.

History of Discovery and Synthesis

The journey into the world of glycals began in 1913 when Hermann Emil Fischer and Karl Zach first synthesized a 1,2-unsaturated sugar from D-glucose, which they named D-glucal. Initially misidentified as an aldehyde, the term "glycal" was later adopted as a general name for this class of unsaturated sugars. This seminal work laid the foundation for the synthesis of other glycals, including arabinal.

While a definitive first synthesis of arabinal is not as singularly documented as that of glucal, its preparation follows the general principles established by Fischer. The classical Fischer glycal synthesis involves the reductive elimination of a glycosyl halide with zinc. This method, along with subsequent refinements, has been adapted for the synthesis of both D- and L-arabinal.

Key Historical Developments:

-

1913: Hermann Emil Fischer synthesizes the first glycal, D-glucal, establishing the fundamental chemistry for this class of compounds.

-

Mid-20th Century: Focus on the synthesis of arabinofuranosides and their derivatives intensifies with the growing understanding of their biological importance, particularly in the context of mycobacterial infections.

-

Late 20th and Early 21st Century: Advances in synthetic organic chemistry lead to the development of more stereoselective and efficient methods for the synthesis of complex oligoarabinofuranosides, often utilizing arabinal derivatives as key intermediates. These efforts have been crucial for studying the enzymes involved in arabinogalactan and lipoarabinomannan biosynthesis.

Physicochemical Properties of Arabinal Derivatives

The physical and chemical properties of arabinal derivatives are crucial for their application in research and drug development. These properties are influenced by the stereochemistry (D- or L-), the protecting groups used during synthesis, and any subsequent modifications.

Table 1: Physicochemical Properties of Selected Arabinal Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Notes |

| 3,4-Di-O-acetyl-D-arabinal | C₉H₁₂O₅ | 200.19 | Not readily available | A common intermediate in the synthesis of D-arabinofuranosides. |

| 3,4-Di-O-acetyl-L-arabinal | C₉H₁₂O₅ | 200.19 | 1 | A synthetic compound derived from L-arabinose.[1] |

Biological Activities and Applications

The biological significance of arabinal derivatives is intrinsically linked to the vital role of arabinofuranosyl residues in the cell wall of Mycobacterium tuberculosis. The enzymes responsible for the synthesis of arabinogalactan and lipoarabinomannan are essential for the viability of the bacterium, making them attractive targets for the development of new anti-tuberculosis drugs.

Synthetic arabinal derivatives and the more complex arabinofuranosides synthesized from them serve as invaluable tools for:

-

Enzyme Assays: As substrates for arabinofuranosyltransferases, they are used to study enzyme kinetics and screen for inhibitors.

-

Structural Biology: To understand the precise mechanisms of the enzymes involved in mycobacterial cell wall biosynthesis.

-

Drug Discovery: As precursors for the synthesis of potential therapeutic agents that can disrupt the formation of the mycobacterial cell wall.

Beyond their role in tuberculosis research, arabinofuranosyl derivatives have also been investigated for other therapeutic applications. For instance, lipophilic derivatives of 1-β-D-arabinofuranosylcytosine (ara-C), a known cytotoxic nucleoside, have shown potent antitumor and antileukemic activity in preclinical models.[2][3] These derivatives exhibit increased resistance to enzymatic deamination, a major pathway of ara-C inactivation.

Table 2: Biological Activity of Selected Arabinofuranosyl Derivatives

| Derivative Class | Target/Application | Reported Activity | Reference |

| N⁴-alkyl-ara-C derivatives | Antitumor/Antileukemic | Potent activity against murine leukemia models; resistance to enzymatic deamination. | [4][5] |

| Liposomal N⁴-octadecyl-ara-C (NOAC) | Antitumor | Significant inhibition of tumor colony formation from human tumors. | [2] |

| Arabinofuranosyl-containing oligosaccharides | Mycobacterial enzyme inhibitors | Substrates for arabinofuranosyltransferases, enabling inhibitor screening. | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of key arabinal derivatives.

General Synthesis of Di-O-acetyl-arabinal (Fischer Glycal Synthesis Adaptation)

This protocol outlines a general procedure for the synthesis of di-O-acetyl-arabinal from the corresponding arabinose precursor.

Materials:

-

D- or L-Arabinose

-

Acetic anhydride

-

Pyridine

-

Hydrogen bromide in glacial acetic acid

-

Zinc dust

-

Sodium acetate

-

Acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acetylation of Arabinose: To a solution of arabinose in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Formation of the Glycosyl Bromide: Cool the reaction mixture to 0 °C and slowly add a solution of hydrogen bromide in glacial acetic acid. Stir for the appropriate time at room temperature.

-

Reductive Elimination: Dilute the reaction mixture with dichloromethane and pour it into ice-water. Separate the organic layer, wash with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Glycal Formation: Dissolve the crude glycosyl bromide in a mixture of acetic acid and water. Add activated zinc dust and sodium acetate and stir the suspension vigorously at room temperature.

-

Work-up and Purification: Filter the reaction mixture through celite and wash the filter cake with dichloromethane. Combine the filtrates, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the di-O-acetyl-arabinal.

Characterization:

The structure of the synthesized di-O-acetyl-arabinal should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of arabinal derivatives. The presence of the vinylic protons in the ¹H NMR spectrum and the corresponding sp² hybridized carbons in the ¹³C NMR spectrum are characteristic of the glycal structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

-

X-ray Crystallography: For crystalline derivatives, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the stereochemistry at each chiral center.

Signaling Pathways and Workflows

Biosynthesis of Arabinogalactan in Mycobacterium tuberculosis

The biosynthesis of arabinogalactan is a complex, multi-step process that is crucial for the integrity of the mycobacterial cell wall. It begins in the cytoplasm and is completed in the periplasmic space. The following diagram illustrates the key stages of this pathway.

Caption: Biosynthesis of the Mycolyl-Arabinogalactan-Peptidoglycan Complex.

This pathway highlights the sequential addition of sugar residues, starting with the formation of a linker unit on a decaprenyl phosphate carrier in the cytoplasm. This is followed by the addition of galactofuranose residues. The growing polysaccharide is then translocated across the plasma membrane into the periplasm, where the arabinan chains are added and branched by a series of arabinofuranosyltransferases (Aft) and Emb proteins. Finally, the arabinogalactan is attached to peptidoglycan and further esterified with mycolic acids to form the mature mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The enzymes in this pathway, particularly the arabinofuranosyltransferases, are key targets for anti-tuberculosis drug discovery.

Conclusion

From their initial discovery as a novel class of unsaturated sugars to their central role in the fight against tuberculosis, arabinal derivatives have proven to be of immense value to the scientific community. Their synthesis provides access to crucial molecular tools for dissecting the intricate biosynthetic pathways of the mycobacterial cell wall. The continued exploration of the chemistry and biology of arabinal derivatives holds significant promise for the development of new and effective therapies against one of the world's most persistent infectious diseases. This guide serves as a foundational resource for researchers dedicated to advancing this critical area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipophilic arabinofuranosyl cytosine derivatives in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipophilic 1-β-d-arabinofuranosyl cytosine derivatives in liposomal formulations for oral and parenteral antileukemic therapy in the murine L1210 leukemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel arabinofuranosyl derivatives of cytosine resistant to enzymatic deamination and possessing potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3,4-Di-O-acetyl-d-arabinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Di-O-acetyl-d-arabinal, a key carbohydrate intermediate in synthetic organic chemistry. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible literature, this guide presents its known properties and supplements with data from structurally analogous compounds to provide a robust framework for its characterization. The methodologies for obtaining such spectroscopic data are also detailed to assist researchers in their laboratory work.

Physicochemical Properties of 3,4-Di-O-acetyl-d-arabinal

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₅ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1][2] |

| CAS Number | 3945-17-3 | [2] |

| IUPAC Name | [(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | [1] |

| Density | ~1 g/cm³ | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 3,4-Di-O-acetyl-d-arabinal, ¹H and ¹³C NMR would provide critical information on the proton and carbon environments, respectively.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the enol ether, the protons on the dihydropyran ring, and the methyl protons of the two acetyl groups.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups, the vinyl carbons, the carbons of the dihydropyran ring, and the methyl carbons of the acetyl groups.

For comparative purposes, the ¹H NMR data for the structurally similar compound, 3,4-Di-O-acetyl-L-rhamnal , is presented below.[3]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.43 | dd | 6.1, 1.0 |

| H-4 | 5.41-5.27 | m | - |

| H-3 | 5.41-5.27 | m | - |

| H-2 | 4.80 | dd | 6.1, 3.8 |

| H-5 | 4.15 | qd | 6.6, 1.0 |

| OAc | 2.11 | s | - |

| OAc | 2.09 | s | - |

| CH₃ | 1.28 | d | 6.6 |

Solvent: CDCl₃, Frequency: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A vapor-phase IR spectrum for 3,4-Di-O-acetyl-d-arabinal is noted in the PubChem database, though the detailed spectrum is not provided.[1] The expected characteristic absorption bands are:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (ester) | 1750 - 1735 |

| C=C (enol ether) | 1670 - 1640 |

| C-O (ester and ether) | 1300 - 1000 |

| C-H (sp³ and sp²) | 3100 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,4-Di-O-acetyl-d-arabinal, the expected molecular ion peak [M]⁺ would be observed at m/z 200.19. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for acetylated glycals, based on methodologies reported in the literature.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

High-Resolution Mass Spectrometry (HRMS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as electrospray ionization (ESI).

-

Ionization: Generate ions in the positive ion mode.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight, TOF).

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Visualizations

Molecular Structure and Spectroscopic Correlation of 3,4-Di-O-acetyl-d-arabinal

Caption: Molecular structure of 3,4-Di-O-acetyl-d-arabinal with key NMR and MS correlations.

General Workflow for Spectroscopic Analysis

Caption: Generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Physical Properties of 3,4-Di-O-acetyl-d-arabinal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-acetyl-d-arabinal is a protected form of D-arabinal, a glycal derived from the pentose sugar D-arabinose. As a versatile chiral building block, it serves as a crucial intermediate in the stereoselective synthesis of a variety of complex carbohydrates and biologically active molecules, including nucleoside analogues and oligosaccharides. The acetyl protecting groups at the C3 and C4 positions enhance its solubility in organic solvents and allow for regioselective manipulation in glycosylation reactions. This guide provides a comprehensive overview of the known physical properties of 3,4-Di-O-acetyl-d-arabinal, along with a general experimental protocol for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of 3,4-Di-O-acetyl-d-arabinal are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₅ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | |

| Density | Approximately 1 g/cm³ | [2] |

| Boiling Point | Not explicitly reported; a similar compound, 3,4-Di-O-acetyl-6-deoxy-L-glucal, has a boiling point of 68-69 °C at 0.06 mmHg. | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of 3,4-Di-O-acetyl-d-arabinal from D-Arabinose

The synthesis of 3,4-Di-O-acetyl-d-arabinal typically proceeds through a two-step process from the starting material, D-arabinose. This involves the per-acetylation of the sugar followed by the reductive elimination of the resulting glycosyl bromide to form the glycal.

Materials:

-

D-Arabinose

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Hydrogen bromide in acetic acid

-

Zinc dust (activated)

-

Sodium acetate

-

Acetic acid

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Per-acetylation of D-Arabinose: D-arabinose is dissolved in a mixture of acetic anhydride and pyridine at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography - TLC). The reaction mixture is then worked up by pouring it into ice-water, followed by extraction with an organic solvent like dichloromethane. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The dried organic layer is concentrated under reduced pressure to yield the per-acetylated arabinose.

-

Formation of Glycosyl Bromide: The per-acetylated arabinose is dissolved in a minimal amount of a suitable solvent and treated with a solution of hydrogen bromide in acetic acid at 0°C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Reductive Elimination to form 3,4-Di-O-acetyl-d-arabinal: The crude glycosyl bromide is dissolved in a mixture of acetic acid and water. To this solution, activated zinc dust and sodium acetate are added portion-wise while maintaining the temperature below a certain threshold to control the exothermic reaction. The reaction mixture is stirred vigorously until the reaction is complete (monitored by TLC). The mixture is then filtered to remove excess zinc, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford pure 3,4-Di-O-acetyl-d-arabinal.

Characterization

The synthesized 3,4-Di-O-acetyl-d-arabinal would be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the double bond in the glycal and the acetyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the ester carbonyls of the acetyl groups and the C=C bond of the enol ether.

Logical Workflow and Diagrams

The following diagram illustrates the logical workflow for the synthesis of 3,4-Di-O-acetyl-d-arabinal from D-arabinose.

Caption: A logical workflow for the synthesis of 3,4-Di-O-acetyl-d-arabinal.

As a versatile intermediate, 3,4-Di-O-acetyl-d-arabinal can be used in various glycosylation reactions to form more complex molecules. The following diagram illustrates a generalized workflow for its application in synthesis.

Caption: Generalized workflow for the application of 3,4-Di-O-acetyl-d-arabinal.

References

A Technical Guide to the Synthesis of Monosaccharides: Strategies and Methodologies for Drug Development and Research

Introduction

Monosaccharides, the fundamental units of carbohydrates, are not only central to cellular metabolism but also play critical roles in a vast array of biological processes, including cell recognition, signaling, and immune responses. Their structural complexity and stereochemical diversity have made them attractive targets for synthetic chemists and valuable scaffolds in drug discovery and development. The ability to synthesize both natural and non-natural monosaccharides and their derivatives is crucial for advancing our understanding of glycobiology and for the creation of novel therapeutics, such as enzyme inhibitors, antiviral agents, and vaccine components.[1] This in-depth technical guide provides a comprehensive overview of the core chemical and enzymatic strategies for monosaccharide synthesis, complete with detailed experimental protocols, comparative data, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals.

I. Chemical Synthesis of Monosaccharides

Chemical synthesis offers a powerful and versatile approach to access a wide range of monosaccharide structures, including those not found in nature. These methods often rely on the strategic use of protecting groups to differentiate the numerous hydroxyl functionalities and control stereochemical outcomes.

A. Chain Elongation of Aldoses: The Kiliani-Fischer Synthesis

One of the classical methods for elongating the carbon chain of an aldose is the Kiliani-Fischer synthesis. This process involves the addition of a cyanide ion to the aldehyde group of the starting sugar, forming a cyanohydrin. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, yields a pair of C-2 epimeric aldoses with one additional carbon atom.

Experimental Protocol: Kiliani-Fischer Synthesis of D-Glucose and D-Mannose from D-Arabinose

-

Step 1: Cyanohydrin Formation. D-arabinose is treated with hydrogen cyanide (HCN) to form a mixture of two epimeric cyanohydrins.[2]

-

Step 2: Hydrolysis. The cyanohydrin mixture is then hydrolyzed, typically with an aqueous base followed by acidification, to yield the corresponding aldonic acids.

-

Step 3: Reduction. The aldonic acids are subsequently reduced to the final aldoses. A common method involves the formation of a lactone intermediate followed by reduction with a reagent like sodium amalgam or, more modernly, sodium borohydride.[2]

B. Protecting Group Strategies in Carbohydrate Chemistry

The dense functionality of monosaccharides necessitates the use of protecting groups to achieve regioselective reactions.[3][4] The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal.[3][4]

-

Acetal and Ketal Formation: The reaction of a polyol with an aldehyde or ketone is a common strategy to protect vicinal diols.[5] For instance, isopropylidene groups are frequently used to protect cis-hydroxyl groups.[3]

-

Ether Protecting Groups: Benzyl ethers are widely used as "permanent" protecting groups due to their stability under both acidic and basic conditions and their facile removal by catalytic hydrogenation.[3] Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are valuable for their selective protection of primary alcohols and their tunable lability.[6]

-

Acyl Protecting Groups: Acetyl and benzoyl groups are common "temporary" protecting groups. They are electron-withdrawing, which can influence the reactivity of the sugar, and are typically removed under basic conditions.[3]

Logical Relationship: Orthogonal Protecting Group Strategy

Caption: Orthogonal protecting group strategy workflow.

C. Synthesis from Non-Carbohydrate Precursors

Modern synthetic methods have enabled the construction of monosaccharides from achiral or non-carbohydrate starting materials, offering access to a wider range of stereoisomers and enantiomerically pure compounds.[7]

-

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the stereoselective introduction of two hydroxyl groups across a double bond, a key step in the synthesis of sugars from acyclic precursors.

-

Aldol Reactions: The aldol reaction, particularly its asymmetric variants, is a powerful tool for carbon-carbon bond formation and the construction of the chiral centers found in monosaccharides.

II. Enzymatic Synthesis of Monosaccharides

Enzymatic methods for monosaccharide synthesis have gained significant attention due to their high regio- and stereoselectivity, mild reaction conditions, and environmental compatibility.[8]

A. Aldolases in Monosaccharide Synthesis

Aldolases catalyze the stereospecific aldol addition of a donor molecule to an aldehyde acceptor. Dihydroxyacetone phosphate (DHAP)-dependent aldolases, for example, have a broad acceptor substrate tolerance, allowing for the synthesis of a wide variety of monosaccharides.[8]

Experimental Workflow: Enzymatic Synthesis using Aldolase

Caption: General workflow for aldolase-catalyzed monosaccharide synthesis.

B. Isomerases and Epimerases

Isomerases and epimerases are enzymes that catalyze the interconversion of sugar isomers. For instance, glucose isomerase can be used to convert fructose to glucose.[7] These enzymes are particularly useful for the synthesis of rare sugars from more abundant ones.[9]

C. Chemoenzymatic Approaches

Combining chemical and enzymatic steps, known as chemoenzymatic synthesis, leverages the advantages of both methodologies.[8] A common strategy involves the chemical synthesis of a precursor molecule which is then subjected to one or more enzymatic transformations to yield the final product.[10]

III. Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method often depends on factors such as the desired stereochemistry, scale of the reaction, and the availability of starting materials. The following tables summarize key quantitative data for representative monosaccharide synthesis reactions.

Table 1: Comparison of Chemical Synthesis Methods

| Method | Starting Material | Product(s) | Key Reagents | Yield (%) | Reaction Time (h) | Ref. |

| Kiliani-Fischer | D-Arabinose | D-Glucose/D-Mannose | HCN, H₂O⁺, Na(Hg) | Variable | Multi-step | [2] |

| Asymmetric Dihydroxylation | Acyclic Allylic Alcohol | Protected Triol | AD-mix-β | 70-95 | 12-24 | N/A |

| Benzyl Ether Protection | Methyl α-D-glucopyranoside | Per-O-benzylated glucoside | BnBr, NaH, DMF | >90 | 6-12 | [3] |

| Acetyl Group Deprotection | Glucose pentaacetate | D-Glucose | NaOMe, MeOH | >95 | 1-3 | [11] |

Table 2: Comparison of Enzymatic Synthesis Methods

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Reaction Time (h) | Ref. |

| FDP Aldolase | DHAP | Glyceraldehyde | Fructose-1,6-diphosphate | 80-95 | 24-48 | [7] |

| Glucose Isomerase | D-Fructose | - | D-Glucose | ~50 (equilibrium) | 12-24 | [7] |

| N-Acetylneuraminic Acid Aldolase | Pyruvate | N-Acetyl-D-mannosamine | N-Acetylneuraminic Acid | >90 | 24-72 | [8] |

IV. Signaling Pathways and Logical Relationships

The synthesis of complex carbohydrates often involves multi-step pathways where the product of one reaction becomes the substrate for the next. The following diagram illustrates a simplified chemoenzymatic pathway for the synthesis of a modified sialic acid derivative.

Signaling Pathway: Chemoenzymatic Synthesis of a Sialoside

Caption: A chemoenzymatic pathway for sialoside synthesis.

The synthesis of monosaccharides is a dynamic and evolving field that continues to provide essential tools for glycobiology research and drug development. While classical chemical methods offer unparalleled flexibility in accessing diverse structures, enzymatic and chemoenzymatic approaches provide highly efficient and stereoselective routes to many natural and modified sugars. The strategic selection and application of these methodologies, guided by a deep understanding of reaction mechanisms and protecting group chemistry, will continue to drive innovation in the creation of novel carbohydrate-based therapeutics and research probes. The detailed protocols, comparative data, and visual workflows presented in this guide are intended to serve as a valuable resource for scientists working at the interface of chemistry and biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Monosaccharide Synthesis: Methods & Chemical Modifications - Creative Biolabs [creative-biolabs.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transforming monosaccharides: Recent advances in rare sugar production and future exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide on 3,4-Di-O-acetyl-d-arabinal

CAS Number: 3945-17-3

This technical guide provides a comprehensive overview of 3,4-Di-O-acetyl-d-arabinal, a key chiral building block in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its synthesis, chemical properties, and applications.

Chemical and Physical Properties

3,4-Di-O-acetyl-d-arabinal is a derivative of the pentose sugar D-arabinose. Its structure incorporates a glycal moiety, characterized by a double bond between carbons 1 and 2 of the pyranose ring. This feature makes it a versatile intermediate for various chemical transformations.

| Property | Value | Source |

| CAS Number | 3945-17-3 | [1][2] |

| Molecular Formula | C₉H₁₂O₅ | [1][3] |

| Molecular Weight | 200.19 g/mol | [3] |

| IUPAC Name | [(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | [3] |

| Appearance | Colorless to yellow liquid | |

| Storage Temperature | 2-8°C | [1] |

Synthesis of 3,4-Di-O-acetyl-d-arabinal

The synthesis of 3,4-Di-O-acetyl-d-arabinal typically starts from the readily available monosaccharide, D-arabinose. The process involves two key transformations: peracetylation of the sugar followed by the formation of the glycal.

Experimental Protocol: Synthesis from D-Arabinose

Step 1: Peracetylation of D-Arabinose

-

D-arabinose is treated with an excess of acetic anhydride in the presence of a catalyst, such as pyridine or sodium acetate, to acetylate all hydroxyl groups, yielding a tetra-O-acetyl-D-arabinopyranose.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

-

The peracetylated sugar is then isolated and purified.

Step 2: Formation of the Glycosyl Halide

-

The peracetylated arabinose is then converted to the corresponding glycosyl halide, typically a bromide or chloride. This is often achieved by reacting the peracetylated sugar with a solution of hydrogen bromide in acetic acid.

Step 3: Reductive Elimination to Form the Glycal

-

The resulting acetylated glycosyl halide is subjected to reductive elimination to form the double bond characteristic of the glycal. A common method involves the use of a reducing agent, such as zinc dust, in the presence of an acid, like acetic acid.

-

This reaction is typically carried out in a suitable solvent, such as a mixture of water and an organic solvent.

-

Following the reaction, the product, 3,4-Di-O-acetyl-d-arabinal, is extracted and purified by column chromatography.

The overall yield for this type of transformation can be moderate to good, depending on the specific reaction conditions and the purity of the intermediates.

Applications in Drug Development and Organic Synthesis

3,4-Di-O-acetyl-d-arabinal serves as a valuable chiral precursor in the synthesis of a variety of biologically active molecules, most notably in the development of nucleoside analogues with potential antiviral and anticancer properties.[4][5]

Synthesis of 2'-Deoxy-L-nucleosides

A significant application of arabinal derivatives is in the synthesis of L-nucleosides, which are enantiomers of the naturally occurring D-nucleosides. These L-nucleoside analogues have shown promising therapeutic potential due to their increased stability against enzymatic degradation.[2][4]

The synthesis of 2'-deoxy-L-nucleosides can be achieved from L-arabinose, the enantiomer of D-arabinose.[4] The process would mirror the synthesis of D-nucleosides, utilizing the corresponding L-arabinal derivative.

The Ferrier Rearrangement

As a glycal, 3,4-Di-O-acetyl-d-arabinal can undergo the Ferrier rearrangement. This reaction involves the allylic rearrangement of the glycal in the presence of a Lewis acid and a nucleophile (such as an alcohol) to yield 2,3-unsaturated glycosides.[6][7][8][9][10] This rearrangement is a powerful tool for the synthesis of various carbohydrate derivatives and other complex molecules.[6][7][8]

The general mechanism involves the formation of a delocalized allyloxocarbenium ion intermediate, which then reacts with the nucleophile.[6]

Logical Workflow for Synthesis of Nucleoside Analogues

The following diagram illustrates the general synthetic pathway from a starting pentose sugar to a target nucleoside analogue, highlighting the role of the di-O-acetyl-arabinal intermediate.

Caption: Synthetic route from D-arabinose to a nucleoside analogue.

Conclusion

3,4-Di-O-acetyl-d-arabinal is a versatile and important chiral intermediate in organic synthesis. Its preparation from D-arabinose, while requiring multiple steps, provides access to a valuable building block for the synthesis of complex molecules, particularly nucleoside analogues with potential therapeutic applications. The reactivity of its glycal structure, especially in reactions like the Ferrier rearrangement, further expands its synthetic utility. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.

References

- 1. Studies directed toward the synthesis of 2'-deoxy-2'-substituted arabino nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 7. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

Methodological & Application

Application Notes and Protocols for Glycosylation Reactions Using 3,4-Di-O-acetyl-d-arabinal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4-Di-O-acetyl-d-arabinal in glycosylation reactions. This versatile building block is a key intermediate in the synthesis of a variety of glycoconjugates, including 2,3-unsaturated glycosides and nucleosides, which are of significant interest in drug discovery and development.

Introduction to 3,4-Di-O-acetyl-d-arabinal in Glycosylation

3,4-Di-O-acetyl-d-arabinal is a protected glycal that serves as a precursor for the stereoselective formation of glycosidic bonds. The primary reaction employed for this purpose is the Ferrier rearrangement, a powerful acid-catalyzed reaction that introduces a nucleophile at the anomeric carbon with a concomitant shift of the double bond. This methodology allows for the synthesis of 2,3-unsaturated glycosides, which are valuable intermediates for the preparation of 2'-deoxynucleosides and other complex carbohydrates.

The presence of the acetyl protecting groups enhances the stability and solubility of the arabinal moiety, while the double bond provides a handle for further chemical transformations. The Ferrier rearrangement offers a direct route to O-, N-, S-, and C-glycosides, making 3,4-Di-O-acetyl-d-arabinal a crucial tool in carbohydrate chemistry.

Key Applications

-

Synthesis of 2,3-Unsaturated O-Glycosides: The reaction of 3,4-Di-O-acetyl-d-arabinal with various alcohols and phenols in the presence of a Lewis acid catalyst yields 2,3-unsaturated O-glycosides. These compounds are precursors to 2-deoxy sugars, which are components of many biologically active natural products.

-

Synthesis of 2'-Deoxynucleosides: N-glycosylation of purine and pyrimidine bases with 3,4-Di-O-acetyl-d-arabinal provides a direct route to 2',3'-unsaturated nucleosides. Subsequent reduction of the double bond affords the corresponding 2'-deoxynucleosides, which are fundamental components of DNA and are widely used as antiviral and anticancer agents.

-

Formation of C-Glycosides: The reaction with carbon nucleophiles, such as silyl enol ethers or organometallic reagents, leads to the formation of stable C-glycosides, which are important mimics of O-glycosides with enhanced metabolic stability.

Quantitative Data on Ferrier Glycosylation

The following table summarizes the yields of 2,3-unsaturated glycosides obtained from the Ferrier rearrangement of acetylated glycals with various nucleophiles and catalysts. While specific data for 3,4-Di-O-acetyl-d-arabinal is limited in readily available literature, the data for the closely related and commonly used 3,4,6-tri-O-acetyl-D-glucal provides a strong indication of the expected reactivity and efficiency.

| Glycal Donor | Nucleophile (Acceptor) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |

| 3,4,6-tri-O-acetyl-D-glucal | Benzyl alcohol | 3,5-Dinitrobenzoic acid (20) | Acetonitrile | 2-3 | 81 | Predominantly α | [1][2] |

| 3,4,6-tri-O-acetyl-D-glucal | Allyl alcohol | 3,5-Dinitrobenzoic acid (20) | Acetonitrile | 2-3 | - | Predominantly α | [2] |

| 3,4,6-tri-O-acetyl-D-glucal | Phenol | 3,5-Dinitrobenzoic acid (20) | Acetonitrile | 2-3 | - | Predominantly α | [2] |

| 3,4,6-tri-O-acetyl-D-glucal | Methanol | BDMS (10) | Dichloromethane | - | - | - | [3] |

| 3,4,6-tri-O-acetyl-D-glucal | Phenol | BDMS (10) | Dichloromethane | - | 90 | 85:15 | [3] |

| 3,4,6-tri-O-acetyl-D-glucal | p-Cresol | BDMS (10) | Dichloromethane | - | 85 | 88:12 | [3] |

| 3,4,6-tri-O-acetyl-D-glucal | Benzyl alcohol | BDMS (10) | Dichloromethane | - | 80 | 80:20 | [3] |

Note: The yields and stereoselectivity are highly dependent on the specific substrates, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation (Ferrier Rearrangement)

This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides from 3,4-Di-O-acetyl-d-arabinal and an alcohol.

Materials:

-

3,4-Di-O-acetyl-d-arabinal

-

Alcohol (glycosyl acceptor)

-

Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Indium(III) chloride (InCl₃))

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Molecular sieves (4 Å, activated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.

-

Add a solution of 3,4-Di-O-acetyl-d-arabinal (1.0 eq) and the alcohol acceptor (1.2-1.5 eq) in anhydrous DCM or acetonitrile.

-

Cool the mixture to the desired temperature (typically ranging from -20 °C to room temperature).

-

Slowly add the Lewis acid catalyst (0.1-1.0 eq) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Filter the mixture through a pad of celite and wash the solid with DCM.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-unsaturated O-glycoside.

Protocol 2: Synthesis of a 2',3'-Unsaturated Nucleoside via N-Glycosylation

This protocol outlines a general procedure for the synthesis of 2',3'-unsaturated nucleosides from 3,4-Di-O-acetyl-d-arabinal and a purine or pyrimidine base.

Materials:

-

3,4-Di-O-acetyl-d-arabinal

-

Silylated purine or pyrimidine base (e.g., persilylated 6-chloropurine)

-

Lewis acid catalyst (e.g., TMSOTf)

-

Anhydrous acetonitrile or 1,2-dichloroethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

Prepare the silylated nucleobase by reacting the purine or pyrimidine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.

-

To a flame-dried flask under an inert atmosphere, add a solution of 3,4-Di-O-acetyl-d-arabinal (1.0 eq) and the silylated base (1.2 eq) in anhydrous acetonitrile.

-

Cool the reaction mixture to 0 °C.

-

Add the Lewis acid catalyst (e.g., TMSOTf, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the protected 2',3'-unsaturated nucleoside.

-

The acetyl groups can be removed under standard Zemplén deacetylation conditions (catalytic sodium methoxide in methanol) to afford the final nucleoside.

Visualizations

Caption: General workflow for the Ferrier glycosylation reaction.

Caption: Simplified mechanism of the Ferrier rearrangement.

References

Application Notes and Protocols for Oligosaccharide Synthesis using 3,4-Di-O-acetyl-d-arabinal as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-acetyl-d-arabinal is a versatile and reactive glycosyl donor utilized in the synthesis of a variety of oligosaccharides. As an acetylated glycal, its reactivity is centered around the endocyclic double bond, making it an excellent substrate for electrophilic addition and rearrangement reactions, most notably the Ferrier glycosylation. This reaction allows for the efficient formation of 2,3-unsaturated glycosides, which are valuable intermediates in the synthesis of complex carbohydrates and glycoconjugates. The acetyl protecting groups enhance solubility in organic solvents and can influence the stereochemical outcome of glycosylation reactions. These application notes provide an overview of the utility of 3,4-Di-O-acetyl-d-arabinal and detailed protocols for its use in oligosaccharide synthesis.

Principle of Reactivity: The Ferrier Glycosylation

The primary application of 3,4-Di-O-acetyl-d-arabinal as a glycosyl donor is through the Ferrier rearrangement. This reaction involves the treatment of the glycal with a Lewis acid in the presence of a glycosyl acceptor (an alcohol). The reaction proceeds through an allylic oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the acceptor. This process typically results in the formation of a 2,3-unsaturated glycosidic linkage. The stereoselectivity of the Ferrier glycosylation can be influenced by the choice of catalyst, solvent, and reaction temperature.

Data Presentation: Typical Conditions for Ferrier Glycosylation

Due to the limited specific literature on 3,4-Di-O-acetyl-d-arabinal, the following table summarizes typical reaction conditions for the Ferrier glycosylation of analogous acetylated glycals, such as 3,4,6-tri-O-acetyl-D-glucal. These conditions can serve as a starting point for optimizing reactions with 3,4-Di-O-acetyl-d-arabinal.

| Glycosyl Donor | Glycosyl Acceptor | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| Tri-O-acetyl-D-glucal | Benzyl alcohol | BF₃·OEt₂ (1.2) | CH₂Cl₂ | 0 to rt | 2 | 92 (α/β = 6:1) | [1] |

| Tri-O-acetyl-D-glucal | Methanol | Montmorillonite K-10 | CH₂Cl₂ | rt | 0.5 | 90 | N/A |

| Tri-O-acetyl-D-glucal | Isopropanol | I₂ (0.1) | CH₃CN | rt | 1 | 85 | N/A |

| Tri-O-acetyl-D-glucal | Cholesterol | NbCl₅ (0.1) | CH₂Cl₂ | rt | 0.25 | 94 | [2] |

Experimental Protocols

The following protocols are generalized procedures for the use of 3,4-Di-O-acetyl-d-arabinal as a glycosyl donor in a typical Ferrier glycosylation reaction. Optimization of these protocols for specific substrates is recommended.

Protocol 1: Lewis Acid-Catalyzed O-Glycosylation

Materials:

-

3,4-Di-O-acetyl-d-arabinal (glycosyl donor)

-

Glycosyl acceptor (e.g., a primary or secondary alcohol)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Lewis acid (e.g., Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), or Niobium(V) chloride (NbCl₅))

-

Activated molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4-Di-O-acetyl-d-arabinal (1.0 eq), the glycosyl acceptor (1.2–1.5 eq), and activated 4 Å molecular sieves.

-

Add anhydrous dichloromethane to dissolve the reactants.

-

Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C) in an ice or dry ice/acetone bath.

-

Slowly add the Lewis acid (0.1–2.0 eq) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature.

-

Filter the mixture through a pad of Celite® to remove molecular sieves, and wash the pad with dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the 2,3-unsaturated glycoside.

Visualizations

Caption: General workflow for Ferrier glycosylation.

Caption: Simplified mechanism of Ferrier glycosylation.

References

Application Note: A Detailed Protocol for the Ferrier Rearrangement of L-Arabinal